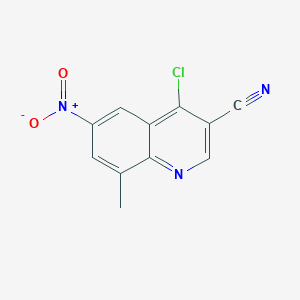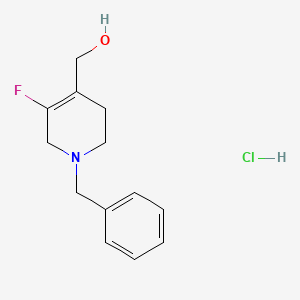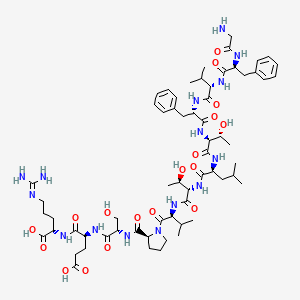
Influenza Matrix Protein (61-72)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Influenza Matrix Protein (61-72) is a peptide fragment derived from the matrix protein of influenza viruses, specifically corresponding to amino acids 61-72. This peptide is known for its ability to induce a CD4+ T-cell response, making it a significant target in immunological studies and vaccine development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Influenza Matrix Protein (61-72) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains using TFA.
Cleavage: of the peptide from the resin.
Industrial Production Methods: Industrial production of Influenza Matrix Protein (61-72) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Influenza Matrix Protein (61-72) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Formation of disulfide bonds if cysteine residues are present.
Reduction: Breaking of disulfide bonds.
Substitution: Amino acid substitution during mutagenesis studies.
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC.
Deprotection Reagents: TFA.
Oxidizing Agents: DMSO for disulfide bond formation.
Reducing Agents: DTT for disulfide bond reduction.
Major Products: The primary product is the peptide itself, Influenza Matrix Protein (61-72). Depending on the reactions, modified peptides with different amino acid sequences or disulfide bonds may also be formed .
Scientific Research Applications
Influenza Matrix Protein (61-72) has several applications in scientific research:
Immunology: Used to study CD4+ T-cell responses and develop vaccines.
Virology: Helps in understanding the structure and function of influenza virus matrix proteins.
Drug Development: Serves as a target for antiviral drugs.
Structural Biology: Used in studies involving cryo-electron microscopy to determine protein structures
Mechanism of Action
The mechanism of action of Influenza Matrix Protein (61-72) involves its role as an epitope that induces a CD4+ T-cell response. This response is crucial for the immune system to recognize and combat influenza virus infections. The peptide interacts with major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, leading to the activation of CD4+ T-cells .
Comparison with Similar Compounds
Matrix Protein 1 (M1): Another matrix protein from influenza viruses, involved in virus assembly and budding.
Matrix Protein 2 (M2): A proton channel protein that plays a role in virus uncoating and assembly.
Uniqueness: Influenza Matrix Protein (61-72) is unique due to its specific amino acid sequence and its ability to induce a robust CD4+ T-cell response. This makes it a valuable tool in immunological research and vaccine development .
Properties
Molecular Formula |
C63H97N15O18 |
|---|---|
Molecular Weight |
1352.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H97N15O18/c1-32(2)27-41(71-59(92)50(35(7)80)76-55(88)43(29-38-19-13-10-14-20-38)72-58(91)48(33(3)4)74-54(87)42(68-46(82)30-64)28-37-17-11-9-12-18-37)53(86)77-51(36(8)81)60(93)75-49(34(5)6)61(94)78-26-16-22-45(78)57(90)73-44(31-79)56(89)69-39(23-24-47(83)84)52(85)70-40(62(95)96)21-15-25-67-63(65)66/h9-14,17-20,32-36,39-45,48-51,79-81H,15-16,21-31,64H2,1-8H3,(H,68,82)(H,69,89)(H,70,85)(H,71,92)(H,72,91)(H,73,90)(H,74,87)(H,75,93)(H,76,88)(H,77,86)(H,83,84)(H,95,96)(H4,65,66,67)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,48+,49+,50+,51+/m1/s1 |
InChI Key |
GIVVBUTWDBWZQY-JKAUZBFUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


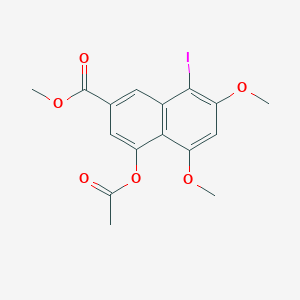
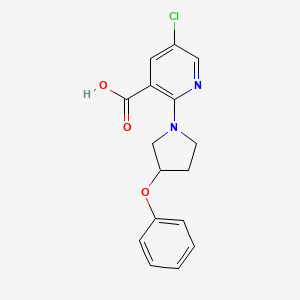
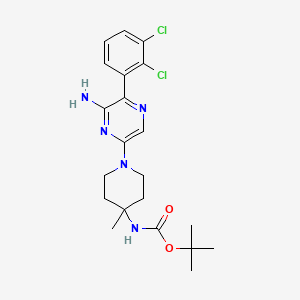
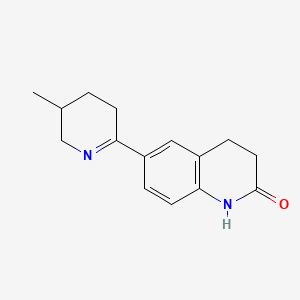

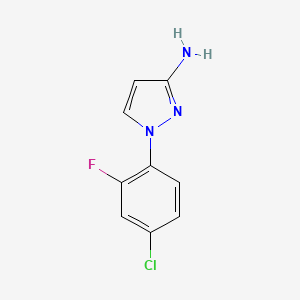
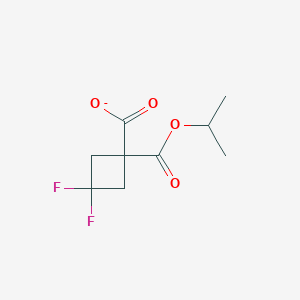
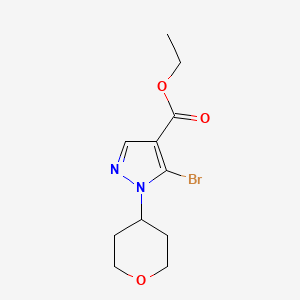
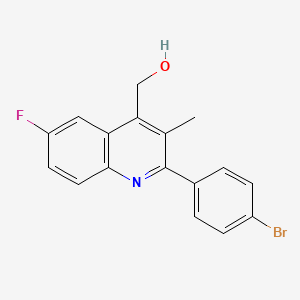
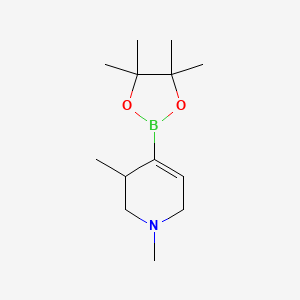
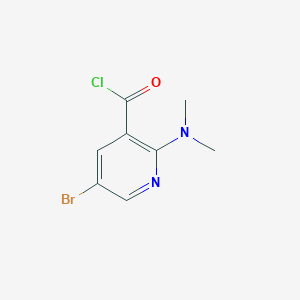
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
